Cas no 131665-74-2 (Bicyclo[2.2.1]heptane, 2-(2-bromoethyl)-)
Bicyclo[2.2.1]heptane, 2-(2-bromoethyl)- Chemical and Physical Properties
Names and Identifiers
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- Bicyclo[2.2.1]heptane, 2-(2-bromoethyl)-
- 2-(2-bromoethyl)bicyclo[2.2.1]heptane
- SCHEMBL3313828
- 2-(2-bromo-ethyl)-bicyclo[2.2.1]heptane
- ULEUMUYIYXETME-UHFFFAOYSA-N
- EN300-676545
- AKOS012022268
- 131665-74-2
- GFA66574
- 2-(2-Bromoethyl)bicyclo(2.2.1)heptane
- 842-242-7
-
- Inchi: 1S/C9H15Br/c10-4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2
- InChI Key: ULEUMUYIYXETME-UHFFFAOYSA-N
- SMILES: BrCCC1CC2CCC1C2
Computed Properties
- Exact Mass: 202.03571g/mol
- Monoisotopic Mass: 202.03571g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 0Ų
Bicyclo[2.2.1]heptane, 2-(2-bromoethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM423467-1g |
2-(2-BROMOETHYL)BICYCLO[2.2.1]HEPTANE |
131665-74-2 | 95%+ | 1g |
$989 | 2024-08-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01081254-1g |
2-(2-Bromoethyl)bicyclo[2.2.1]heptane |
131665-74-2 | 95% | 1g |
¥4494.0 | 2023-02-24 | |
| Enamine | EN300-676545-0.05g |
2-(2-bromoethyl)bicyclo[2.2.1]heptane |
131665-74-2 | 95% | 0.05g |
$212.0 | 2023-05-30 | |
| Enamine | EN300-676545-0.1g |
2-(2-bromoethyl)bicyclo[2.2.1]heptane |
131665-74-2 | 95% | 0.1g |
$317.0 | 2023-05-30 | |
| Enamine | EN300-676545-0.25g |
2-(2-bromoethyl)bicyclo[2.2.1]heptane |
131665-74-2 | 95% | 0.25g |
$452.0 | 2023-05-30 | |
| Enamine | EN300-676545-0.5g |
2-(2-bromoethyl)bicyclo[2.2.1]heptane |
131665-74-2 | 95% | 0.5g |
$713.0 | 2023-05-30 | |
| Enamine | EN300-676545-1.0g |
2-(2-bromoethyl)bicyclo[2.2.1]heptane |
131665-74-2 | 95% | 1g |
$914.0 | 2023-05-30 | |
| Enamine | EN300-676545-2.5g |
2-(2-bromoethyl)bicyclo[2.2.1]heptane |
131665-74-2 | 95% | 2.5g |
$1791.0 | 2023-05-30 | |
| Enamine | EN300-676545-5.0g |
2-(2-bromoethyl)bicyclo[2.2.1]heptane |
131665-74-2 | 95% | 5g |
$2650.0 | 2023-05-30 | |
| Enamine | EN300-676545-10.0g |
2-(2-bromoethyl)bicyclo[2.2.1]heptane |
131665-74-2 | 95% | 10g |
$3929.0 | 2023-05-30 |
Bicyclo[2.2.1]heptane, 2-(2-bromoethyl)- Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on Bicyclo[2.2.1]heptane, 2-(2-bromoethyl)-
Comprehensive Overview of Bicyclo[2.2.1]heptane, 2-(2-bromoethyl)- (CAS No. 131665-74-2)
Bicyclo[2.2.1]heptane, 2-(2-bromoethyl)- (CAS No. 131665-74-2) is a specialized organic compound belonging to the class of bicyclic hydrocarbons. This compound features a unique bicyclo[2.2.1]heptane framework, which is a rigid, bridged structure commonly found in advanced materials and pharmaceutical intermediates. The presence of a 2-bromoethyl substituent enhances its reactivity, making it a valuable building block in synthetic chemistry. Researchers and industries are increasingly interested in this compound due to its potential applications in drug discovery, agrochemicals, and material science.
The bicyclo[2.2.1]heptane core, also known as norbornane, is renowned for its stability and stereochemical properties. This makes Bicyclo[2.2.1]heptane, 2-(2-bromoethyl)- a versatile precursor for synthesizing complex molecules. Its bromoethyl group allows for further functionalization through nucleophilic substitution or cross-coupling reactions, which are pivotal in modern organic synthesis. As the demand for sustainable and efficient chemical processes grows, this compound has garnered attention for its role in green chemistry initiatives.
In recent years, the scientific community has explored the use of Bicyclo[2.2.1]heptane, 2-(2-bromoethyl)- in developing novel polymers and coatings. Its rigid structure contributes to enhanced thermal and mechanical properties, making it suitable for high-performance materials. Additionally, its potential in medicinal chemistry is being investigated, particularly in the design of bioactive molecules with improved pharmacokinetic profiles. These applications align with current trends in AI-driven drug discovery and smart materials, which are among the most searched topics in scientific databases.
From an industrial perspective, Bicyclo[2.2.1]heptane, 2-(2-bromoethyl)- is synthesized through controlled bromination of its parent hydrocarbon. The process requires precise conditions to ensure high yield and purity, which are critical for downstream applications. Manufacturers are adopting advanced analytical techniques, such as HPLC and NMR spectroscopy, to monitor quality and consistency. This focus on quality control resonates with the growing emphasis on precision chemistry and sustainable manufacturing, both of which are highly relevant to today's chemical industry.
Environmental and safety considerations are also paramount when handling Bicyclo[2.2.1]heptane, 2-(2-bromoethyl)-. While it is not classified as hazardous under standard regulations, proper storage and handling protocols are recommended to prevent degradation. The compound's stability under ambient conditions makes it a practical choice for laboratories and production facilities. This aspect is particularly important for researchers seeking safe and stable reagents, a common query in online forums and academic discussions.
Looking ahead, the versatility of Bicyclo[2.2.1]heptane, 2-(2-bromoethyl)- positions it as a key player in emerging technologies. Its integration into nanotechnology and bioconjugation strategies highlights its potential in cutting-edge research. Furthermore, the compound's compatibility with catalytic systems and flow chemistry setups aligns with the shift toward more efficient and scalable synthetic methods. These advancements are frequently discussed in scientific literature and online platforms, reflecting the compound's growing significance.
In conclusion, Bicyclo[2.2.1]heptane, 2-(2-bromoethyl)- (CAS No. 131665-74-2) is a multifaceted compound with broad applicability across multiple disciplines. Its unique structural features and reactivity profile make it indispensable for researchers and industries alike. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in chemistry and materials science. For those interested in advanced organic synthesis or innovative material design, Bicyclo[2.2.1]heptane, 2-(2-bromoethyl)- represents a compelling area of study.
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